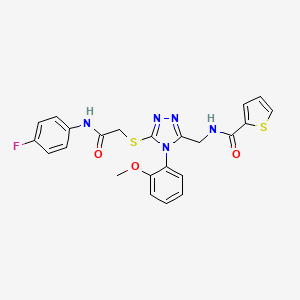
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is a complex organic compound with potential applications in multiple scientific and industrial fields. This compound’s structure includes a piperidine ring, a chloropyridine moiety, and an isoxazole ring, each contributing to its diverse reactivity and potential bioactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone generally involves the following steps:
Step 1: : Preparation of 3-(3-Chloropyridin-4-yloxy)piperidine.
Step 2: : Formation of the ethanone linkage with 3,5-dimethylisoxazole.
Typical reaction conditions include controlled temperatures, the presence of specific solvents like dimethylformamide (DMF), and the use of catalysts such as palladium or copper.
Industrial Production Methods
On an industrial scale, the synthesis process must be optimized for efficiency and scalability. Techniques may include:
Continuous Flow Synthesis: : For efficient production and reduced reaction times.
Solid-Phase Synthesis: : Enhancing purification and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone can undergo various chemical reactions:
Oxidation: : To introduce functional groups or modify the existing structure.
Reduction: : Commonly used to alter the ketone group to alcohol.
Substitution: : Particularly on the chloropyridine ring, enabling further functionalization.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), Chromic acid (H₂CrO₄).
Reduction: : Lithium aluminium hydride (LiAlH₄), Sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as amines or thiols, typically in polar aprotic solvents like DMSO.
Major Products
Oxidation: : Products such as carboxylic acids or aldehydes.
Reduction: : Corresponding alcohols or alkanes.
Substitution: : Derivatives with various functional groups.
Applications De Recherche Scientifique
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone has significant applications in:
Chemistry: : As a reagent or intermediate in synthetic organic chemistry.
Biology: : Potential bioactivity studies and as a molecular probe.
Medicine: : Investigated for pharmaceutical potential, particularly in targeting specific receptors or enzymes.
Industry: : Utilized in the synthesis of specialized materials or as a chemical precursor.
Mécanisme D'action
The compound’s mechanism of action varies based on its application:
Molecular Targets: : It may target specific proteins, enzymes, or receptors, often interacting through hydrogen bonding, van der Waals forces, or covalent bonds.
Pathways Involved: : Biological pathways it influences can include signal transduction, metabolic processes, or enzyme inhibition.
Comparaison Avec Des Composés Similaires
Uniqueness
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone stands out due to its unique combination of structural features, offering a versatile platform for synthetic modifications and diverse reactivity.
List of Similar Compounds
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)methanone
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)propane
These analogs share similarities in their core structure but exhibit distinct properties due to variations in their side chains or functional groups.
So, how does this look? I can tweak any part of it to better fit your needs.
Propriétés
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-11-14(12(2)24-20-11)8-17(22)21-7-3-4-13(10-21)23-16-5-6-19-9-15(16)18/h5-6,9,13H,3-4,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOUSWIHOSNIDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-((3-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2783199.png)

![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2783207.png)
![9-(2-methoxyethyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2783208.png)
![N-(4-fluorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2783209.png)

![[14-methyl-5-(4-methylphenyl)-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2783213.png)

![N-(4-cyanophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2783217.png)
